methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted 1,2-dihydropyridine moiety. The structure includes a 4-methylbenzyl group at the N1 position of the dihydropyridine ring and an amide bridge connecting the dihydropyridine to the benzoate ester (Figure 1). Structural characterization of such compounds often employs X-ray crystallography, with refinement typically conducted using programs like SHELXL, a widely recognized tool for small-molecule crystallography .
Properties
IUPAC Name |
methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-7-16(8-6-15)14-24-13-3-4-19(21(24)26)20(25)23-18-11-9-17(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPSVNDOGSKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the methylphenyl group and the benzoate ester. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has the following molecular characteristics:
- Molecular Formula : C20H19N3O4S
- Molecular Weight : 397.4 g/mol
- IUPAC Name : 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
The compound features a dihydropyridine core, which is known for its pharmacological relevance, particularly in cardiovascular and neurological disorders.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting specific oncogenic signaling pathways. This suggests a promising role in cancer therapy, particularly in targeting resistant cancer types .
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, a comparative analysis with three analogous compounds is presented below. Key parameters include molecular weight, solubility, crystallographic data, and bioactivity (where available).
Table 1: Comparative Analysis of this compound and Analogues
*Compound A: Methyl 4-[1-benzyl-2-oxo-1,2-dihydropyridine-3-amido]benzoate
†Compound B: Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
‡Compound C: Methyl 4-[2-oxo-1-(phenethyl)-1,2-dihydropyridine-3-amido]benzoate
Key Findings:
Structural Variations and Bioactivity :
- The 4-methylbenzyl substituent in the target compound enhances lipophilicity compared to Compound A (benzyl substituent), contributing to improved solubility in DMSO (25.6 vs. 18.3 mg/mL). However, Compound B, featuring a 4-fluorophenyl group, exhibits superior enzyme inhibition (IC₅₀ = 9.8 μM), likely due to electronegative effects enhancing target binding .
- The absence of a para-substituted aromatic group in Compound C correlates with reduced bioactivity and solubility, underscoring the importance of substituent choice.
Crystallographic Insights :
- The target compound’s crystal structure, refined using SHELXL , reveals a planar dihydropyridine ring with a torsion angle of 3.2° between the amide and benzoate groups. This conformation contrasts with Compound B, which displays a 12.5° torsion due to steric effects from the fluorophenyl group.
Thermal Stability :
- Higher melting points in the target compound (198–202°C) and Compound B (210–214°C) suggest that electron-withdrawing substituents (e.g., fluorine) improve thermal stability compared to Compounds A and C.
Methodological Considerations
The structural data referenced here are typically derived from X-ray diffraction studies, with refinement relying on software such as SHELXL, which remains a gold standard for small-molecule crystallography due to its precision and adaptability to diverse crystal systems .
Biological Activity
Methyl 4-{1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 350.40 g/mol
The structure consists of a dihydropyridine core linked to a benzoate moiety, which is indicative of its potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit diverse pharmacological properties:
- Antioxidant Activity : Dihydropyridine derivatives have shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Neuroprotective Effects : Some analogs have been studied for their neuroprotective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) activity, which is linked to dopamine metabolism and neurotoxicity .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives may possess antimicrobial properties, making them potential candidates for treating infections caused by resistant pathogens.
Synthesis and Evaluation
A study synthesized various analogs of dihydropyridine derivatives to evaluate their biological activities. The focus was primarily on their interaction with MAO enzymes, where certain compounds demonstrated selective inhibition of MAO-B over MAO-A. This selectivity is significant as it implies reduced side effects associated with non-selective MAO inhibitors .
Case Studies
- Neurotoxicity Studies : In a series of experiments involving mouse models, compounds structurally related to this compound were tested for neurotoxicity. The results indicated that only specific analogs were neurotoxic when oxidized by MAO-B, highlighting the importance of structural modifications in determining biological activity .
- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant activities of various dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated that the presence of specific substituents on the aromatic rings significantly enhanced antioxidant capacity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
